N-(2,4-difluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(2,4-Difluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O2/c1-10-22-23-17-18(27)24(14-4-2-3-5-15(14)25(10)17)9-16(26)21-13-7-6-11(19)8-12(13)20/h2-8H,9H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAJGFAMVJNKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core triazoloquinoxalinone structure. This can be achieved through a series of reactions, including cyclization and condensation processes. The specific reagents and conditions used may vary, but common reagents include hydrazine, acetic acid, and various halogenated compounds.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including compounds similar to N-(2,4-difluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, exhibit substantial antimicrobial properties. Studies have shown that these compounds can inhibit various bacterial strains and fungi. For instance:
- Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Antifungal Activity : The triazole derivatives have also shown promising antifungal activity against strains such as Candida albicans and Aspergillus flavus .
Anticancer Properties
The compound's structure suggests potential anticancer properties. Heterocycles containing triazole units have been extensively studied for their ability to inhibit cancer cell proliferation. The following points highlight key findings:
- Mechanism of Action : Triazole-containing compounds may act by interfering with DNA synthesis or by inducing apoptosis in cancer cells .
- Clinical Relevance : Some derivatives have been classified as FDA-approved drugs for cancer treatment, indicating their therapeutic potential in oncology .
Neuroprotective Effects
Emerging research suggests that compounds like this compound may also offer neuroprotective benefits. Studies have shown that certain triazole derivatives can protect neuronal cells from oxidative stress and apoptosis .
Other Biological Activities
Beyond antimicrobial and anticancer properties, the compound may exhibit various other biological activities:
- Antioxidant Activity : Some studies indicate that triazole derivatives possess antioxidant properties that can mitigate oxidative stress-related diseases.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects through modulation of inflammatory pathways.
Case Study 1: Antimicrobial Efficacy of Triazole Derivatives
A study evaluated several triazole derivatives for their antimicrobial efficacy against a panel of pathogenic bacteria and fungi. The results indicated that some compounds exhibited MIC values significantly lower than traditional antibiotics, showcasing their potential as alternative therapeutic agents .
Case Study 2: Anticancer Activity in Preclinical Models
In vitro studies on cancer cell lines treated with triazole-based compounds revealed significant reductions in cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide
N-(2,4-Difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide
Uniqueness: This compound is unique in its structure and potential applications compared to similar compounds. Its specific arrangement of functional groups and molecular framework may confer distinct properties and advantages in various applications.
Biological Activity
N-(2,4-difluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to summarize the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a difluorophenyl group and a triazole ring fused with a quinoxaline structure. This unique arrangement is believed to contribute significantly to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown significant antibacterial effects against various strains of bacteria. In particular, derivatives with electron-withdrawing groups like difluorophenyl have demonstrated enhanced activity against resistant strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Triazoles are well-known for their antifungal properties due to their ability to inhibit cytochrome P450 enzymes involved in ergosterol synthesis. This mechanism has been corroborated by studies indicating that triazole derivatives exhibit potent antifungal activity against species such as Candida albicans .
Anticancer Activity
Triazole-based compounds have also been explored for their anticancer properties. The presence of the quinoxaline moiety enhances the ability of these compounds to interact with DNA and inhibit tumor cell proliferation. Research indicates that certain triazole derivatives can induce apoptosis in cancer cells through various pathways .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural characteristics:
| Structural Feature | Impact on Activity |
|---|---|
| Electron-Withdrawing Groups | Enhance antibacterial potency against Gram-positive bacteria. |
| Fused Heterocycles | Increase interaction with biological targets such as enzymes and receptors. |
| Substituent Positioning | Critical for optimizing binding affinity and selectivity towards target sites. |
The presence of fluorine atoms in the structure has been shown to significantly impact the compound's lipophilicity and binding interactions with microbial targets .
Case Studies
- Synthesis and Testing : A study synthesized various triazole derivatives and evaluated their antimicrobial activities. Compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.125–8 μg/mL against multiple bacterial strains .
- In Vivo Studies : Animal model studies have shown that certain triazole derivatives can effectively reduce tumor sizes in xenograft models while exhibiting minimal toxicity compared to conventional chemotherapeutics .
Q & A
Basic: What are the established synthetic routes for this compound, and what critical reaction conditions ensure high yield and purity?
Answer:
The synthesis involves multi-step reactions starting with cyclization to form the triazoloquinoxaline core. Key steps include:
- Cyclization of precursors (e.g., anthranilic acid derivatives) using reagents like POCl₃ or polyphosphoric acid under reflux conditions .
- Acetamide coupling : Reacting the triazoloquinoxaline intermediate with 2,4-difluorophenyl isocyanate or chloroacetyl chloride in the presence of a base (e.g., triethylamine) in DMF .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical conditions include temperature control (<100°C to avoid decomposition) and anhydrous solvents to prevent hydrolysis of intermediates .
Advanced: How can the synthetic protocol be optimized for scalability while maintaining enantiomeric purity?
Answer:
Scalability challenges include exothermic reactions during cyclization and racemization during coupling. Strategies:
- Flow chemistry : Continuous flow reactors minimize thermal gradients and improve reaction control .
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective acetamide formation .
- In-line analytics : Real-time HPLC monitoring to detect impurities and adjust reaction parameters .
Post-synthesis, centrifugal partition chromatography (CPC) can separate enantiomers without silica gel adsorption issues .
Basic: What spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- NMR : H and C NMR verify substituent positions (e.g., fluorine splitting patterns at δ 110–120 ppm for difluorophenyl) .
- Mass spectrometry (HRMS) : Exact mass confirmation (calculated for C₂₀H₁₄F₂N₅O₂: 412.1078) .
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient, 1.0 mL/min) .
Advanced: How can contradictory biological activity data between studies be resolved?
Answer:
Discrepancies often arise from:
- Purity variations : Impurities (e.g., unreacted intermediates) may exhibit off-target effects. Validate via LC-MS and orthogonal assays .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (COX-2 vs. COX-1) can alter results. Standardize using WHO-recommended protocols .
- Solubility factors : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts. Pre-test solubility in PBS or cell media .
Basic: What initial biological screening assays evaluate its therapeutic potential?
Answer:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorogenic substrates .
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
Advanced: How do substituent variations influence pharmacological profiles?
Answer:
Structure-Activity Relationship (SAR) findings :
- Fluorine position : 2,4-Difluorophenyl enhances metabolic stability vs. 3-fluorophenyl ( vs. 5) due to reduced CYP450 binding .
- Triazole methylation : The 1-methyl group in the triazoloquinoxaline core increases lipophilicity (logP +0.5), improving blood-brain barrier penetration .
- Acetamide linker : Replacement with sulfonamide reduces COX-2 inhibition by 60%, highlighting the acetamide’s role in hydrogen bonding .
Basic: What stability issues occur under storage, and how are they mitigated?
Answer:
- Hydrolysis : The acetamide bond degrades in humid conditions. Store desiccated at -20°C .
- Photooxidation : The triazoloquinoxaline core is light-sensitive. Use amber vials and inert atmosphere (N₂) .
- Thermal stability : TGA shows decomposition >150°C; avoid heating during formulation .
Advanced: What computational methods predict molecular targets and binding mechanisms?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP pockets (e.g., EGFR, PDB ID: 1M17) .
- MD simulations : GROMACS for 100 ns runs to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Thr766 in EGFR) using LigandScout .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
